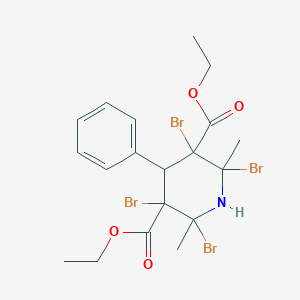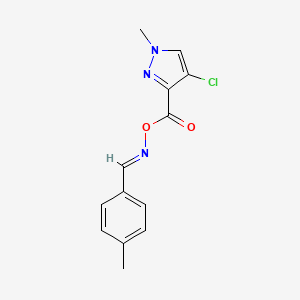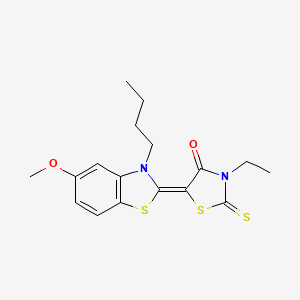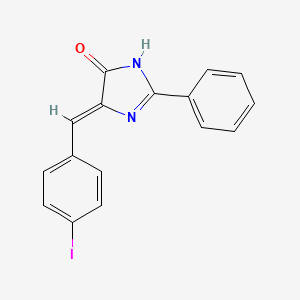![molecular formula C25H31N3O5 B11094909 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11094909.png)
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that features a combination of furan, piperazine, phenyl, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 4-(hexyloxy)benzaldehyde to introduce the phenyl group. Finally, the pyrrolidine-2,5-dione moiety is introduced through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. Scale-up processes would also consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may yield alcohol derivatives.
Scientific Research Applications
3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-[4-(METHOXY)PHENYL]PYRROLIDINE-2,5-DIONE
- 3-[4-(THIOPHEN-2-CARBONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE
Uniqueness
3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to the presence of the hexyloxy group, which can influence its solubility, stability, and biological activity. The combination of furan and piperazine moieties also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H31N3O5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H31N3O5/c1-2-3-4-5-16-32-20-10-8-19(9-11-20)28-23(29)18-21(24(28)30)26-12-14-27(15-13-26)25(31)22-7-6-17-33-22/h6-11,17,21H,2-5,12-16,18H2,1H3 |
InChI Key |
RKEFPPHQKASXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11094831.png)
![2-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11094838.png)

![2-Amino-6-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11094852.png)
![N-{4-[3-(3,5-dioxomorpholin-4-yl)-5-nitrophenoxy]phenyl}acetamide](/img/structure/B11094864.png)
![Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-](/img/structure/B11094868.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)

![4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11094893.png)

![(3E)-3-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094903.png)
![5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B11094905.png)

![1-[(2-Methoxybenzyl)oxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B11094915.png)
